molecular formula C8H11NO2 B1581803 Ethyl 5-methyl-1H-pyrrole-2-carboxylate CAS No. 3284-51-3

Ethyl 5-methyl-1H-pyrrole-2-carboxylate

Cat. No. B1581803
CAS RN: 3284-51-3
M. Wt: 153.18 g/mol
InChI Key: RIUNZXNCMZMRMP-UHFFFAOYSA-N
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Patent
US08399489B2

Procedure details

To a 4-neck 22 L round bottom flask equipped with an overhead stirrer, liquid addition funnel, nitrogen inlet and an internal temperature probe was charged ethyl 3-oxobutanoate (1952 g, 15.0 mol) and glacial acetic acid (5 L). The resulting solution was cooled to 0° C. with an ice water bath and an aqueous solution of sodium nitrite (1242 g, 18.0 mol, 1.2 eq, in 1875 ml of water) was added slowly (4.5 h) not allowing the internal temperature above 10° C. The homogeneous red solution was allowed to warm to ambient and stirred for 48 h. The solution color changed from light red to yellow. Reaction vessel was then placed in a heating mantle, fitted with a reflux condenser and acetylacetaldehyde dimethyl acetal (1982 g, 15.0 mol, 1 eq) was added in one portion (the top of the reflux condenser was left open to air to allow for the rapid gas evolution during the addition of the zinc). Zinc (dust, 2156 g, 33 mol, 2.2 eq) was added in portions (at a rate such that gas evolution was controlled) over 4 h. The addition of zinc brought the reaction to reflux and after addition the dark red solution was heated at reflux for an additional 1.5 h. Contents of the reaction were poured hot into a 50 L container with 20 kg of ice and allowed to stir for 16 h. Resulting suspension was filtered, dried in convection oven and recrystallized with hot heptane yielding a light yellow solid (312 g, 13.6% yield).
Quantity
1952 g
Type
reactant
Reaction Step One
Quantity
5 L
Type
reactant
Reaction Step One
Quantity
1875 mL
Type
reactant
Reaction Step Two
Quantity
1982 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
20 kg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
Quantity
2156 g
Type
catalyst
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Name
Yield
13.6%

Identifiers

REACTION_CXSMILES
O=[C:2]([CH3:9])[CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5].[C:10](O)(=O)[CH3:11].[N:14]([O-])=O.[Na+].COC(OC)CC(=O)C>[Zn].CCCCCCC>[CH2:7]([O:6][C:4]([C:3]1[NH:14][C:10]([CH3:11])=[CH:9][CH:2]=1)=[O:5])[CH3:8] |f:2.3|

Inputs

Step One
Name
Quantity
1952 g
Type
reactant
Smiles
O=C(CC(=O)OCC)C
Name
Quantity
5 L
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
1875 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
1982 g
Type
reactant
Smiles
COC(CC(C)=O)OC
Step Four
Name
ice
Quantity
20 kg
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]
Step Six
Name
Quantity
2156 g
Type
catalyst
Smiles
[Zn]
Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 4-neck 22 L round bottom flask equipped with an overhead stirrer, liquid addition funnel, nitrogen inlet
CUSTOM
Type
CUSTOM
Details
the internal temperature above 10° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient and
CUSTOM
Type
CUSTOM
Details
Reaction vessel
CUSTOM
Type
CUSTOM
Details
fitted with a reflux condenser
WAIT
Type
WAIT
Details
was left open to air
CUSTOM
Type
CUSTOM
Details
over 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
ADDITION
Type
ADDITION
Details
after addition the dark red solution
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for an additional 1.5 h
Duration
1.5 h
STIRRING
Type
STIRRING
Details
to stir for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
Resulting suspension
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
dried in convection oven

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C(C)OC(=O)C=1NC(=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 312 g
YIELD: PERCENTYIELD 13.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.